3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-7-14(8-6-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-4-2-3-15(21)11-16/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWLEWBMRAESBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 368.4 g/mol. This article reviews its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with fluorophenyl and methylphenyl groups. The structural characteristics significantly influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O2S |
| Molecular Weight | 368.4 g/mol |
| Purity | Usually 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various biological effects such as anticancer properties or anti-inflammatory actions.
Biological Activities
Research has identified several key areas of biological activity for this compound:
-
Anticancer Activity :
- Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- For instance, a related compound demonstrated potent inhibitory effects on MIF2 tautomerase activity with an IC50 value of 7.2 μM, indicating potential for anticancer applications .
-
Anti-inflammatory Effects :
- The compound's structure suggests possible anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- In vitro assays have indicated that similar compounds can reduce the secretion of TNF-alpha and IL-6 in activated macrophages.
- Neuroprotective Properties :
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Case Study 1 : A derivative exhibited significant antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value as low as 0.06 nM . This indicates the potential for developing non-peptide LHRH antagonists.
- Case Study 2 : In a study focused on structure–activity relationships (SAR), modifications to the thieno[3,2-d]pyrimidine scaffold resulted in enhanced potency against specific biological targets .
Summary of Activity Potency
The following table summarizes the potency of various derivatives related to thieno[3,2-d]pyrimidine compounds:
| Compound Name | Target | IC50 (μM) |
|---|---|---|
| Compound A | MIF2 Tautomerase | 7.2 ± 0.6 |
| Compound B | LHRH Receptor | 0.06 |
| Compound C | TNF-alpha Inhibition | Not specified |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. Compounds in this class have shown efficacy against multiple cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in breast and lung cancer cells .
Antimicrobial Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial activity. The fluorophenyl group enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy against various pathogens .
Anti-inflammatory Effects
Some studies suggest that compounds similar to 3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit anti-inflammatory properties by modulating inflammatory pathways. These effects are particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that thieno[3,2-d]pyrimidines may have neuroprotective effects. They are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies highlight the efficacy of this compound in various biological models:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values in the low micromolar range. |
| Study B | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Showed reduced inflammation markers in animal models of arthritis after administration of the compound. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table compares key structural and physicochemical attributes of the target compound with similar thieno-/pyrimidine-dione derivatives:
Key Observations:
- Fluorine’s smaller size may also reduce steric hindrance .
- Lipophilicity: The 4-methylbenzyl group in the target compound likely increases lipophilicity versus the oxadiazole-containing analog in , which may improve membrane permeability but reduce aqueous solubility.
Q & A
Q. Advanced
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., using GROMACS) to predict binding modes and guide mutagenesis studies .
What are common pitfalls in crystallizing thieno[3,2-d]pyrimidine derivatives?
Q. Advanced
- Polymorphism : Use solvent vapor diffusion (e.g., methanol/chloroform) to obtain single crystals and avoid mixed phases .
- Disorder in Crystal Lattices : Address via slow cooling (0.5°C/min) during crystallization or seeding with analogous compounds .
- Data Collection : Resolve weak diffraction by synchrotron radiation (e.g., λ = 0.71073 Å) and refine structures with SHELXL .
How can researchers resolve discrepancies in HPLC purity analyses?
Q. Advanced
- Mobile Phase Optimization : Adjust pH with 0.1% trifluoroacetic acid or switch to a C18 column with smaller particle size (3 µm) for better resolution .
- LC-MS Coupling : Identify impurities by correlating retention times with mass fragments .
- Forced Degradation Studies : Expose the compound to heat/light/humidity and monitor degradation products to validate method robustness .
What computational tools are recommended for predicting physicochemical properties?
Q. Advanced
- logP Calculation : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate partition coefficients .
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data from DSC .
- pKa Estimation : Utilize SPARC or MoKa to predict ionization states under physiological conditions .
How can substituent modifications improve metabolic stability?
Q. Advanced
- Deuterium Labeling : Replace labile hydrogens (e.g., benzyl CH₂) with deuterium to reduce CYP450-mediated oxidation .
- Bioisosteric Replacement : Substitute the fluorophenyl group with a trifluoromethylpyridine moiety to enhance resistance to enzymatic cleavage .
- Prodrug Design : Introduce ester or carbamate groups to mask polar functionalities, improving oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
